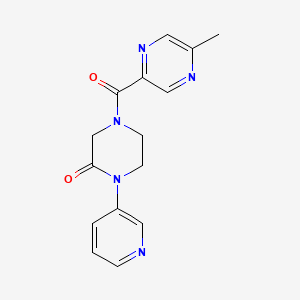

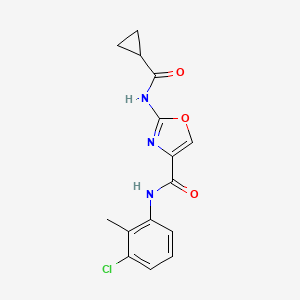

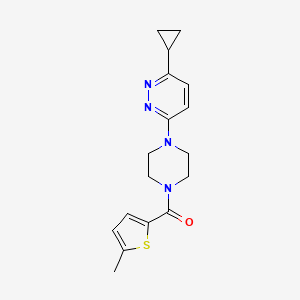

![molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-苯并二氧杂环-5-羰基)-1-苯并呋喃-3-基]-3-甲氧基苯甲酰胺 CAS No. 886180-33-2](/img/structure/B2393127.png)

N-[2-(2H-1,3-苯并二氧杂环-5-羰基)-1-苯并呋喃-3-基]-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .

Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis

The molecular structure of benzodioxole compounds can be analyzed using various spectroscopic methods . These include 1 H-NMR and 13 C-NMR . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Benzodioxole compounds undergo various chemical reactions. For example, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques. For instance, the thermal behavior of the NW-11 derivative was analyzed using TG, DSC, and degradation kinetics .科学研究应用

Heterogeneous Catalysis

The acylation of 1,3-benzodioxole has been studied using a continuous process with a recyclable heterogeneous substoichiometric catalyst . In this method, the reaction occurs at 100 °C within a short time period (30 minutes), achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product. The continuous flow approach offers advantages such as improved heat and mass transfer, precise temperature control, scalability, and reduced waste generation.

Anti-Tumor Activity

Derivatives of 1,3-benzodioxole have been evaluated for their anti-tumor efficiency. Fluorine introduction in the compound led to improved anti-proliferation activity. Specifically, compounds such as HDZ2 , TAZ2 , DAZ2 , and MAZ2 exhibited superior activity compared to the parent molecule .

Antioxidant and Antibacterial Properties

While specific studies on N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide are limited, related benzofuran derivatives have demonstrated antioxidant and antibacterial activities . Further exploration of this compound’s potential in these areas could yield valuable insights.

Blood Pressure Regulation

Certain derivatives of 1,3-benzodioxole have shown promising results in lowering blood pressure. For instance, compounds AV3 and AV9 exhibited significant effects . Investigating the role of our compound in blood pressure modulation could be worthwhile.

作用机制

Mode of action

Many compounds with the methylenedioxyphenyl group work by scavenging free radicals, exhibiting effective antioxidant properties .

Biochemical pathways

Without specific information on “N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to inhibit enzymes like cyclooxygenase (cox) .

Result of action

Similar compounds have shown cytotoxic activity against certain cell lines .

安全和危害

属性

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICVVKAWVAFPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

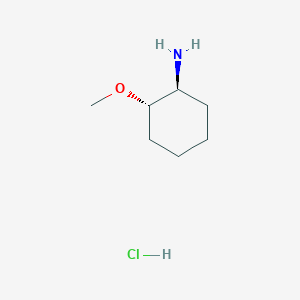

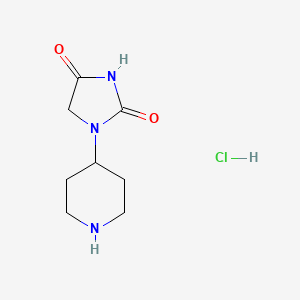

![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)

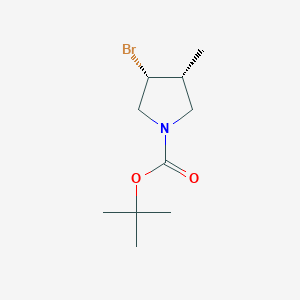

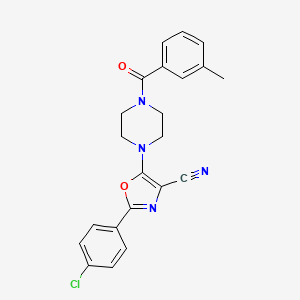

![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)

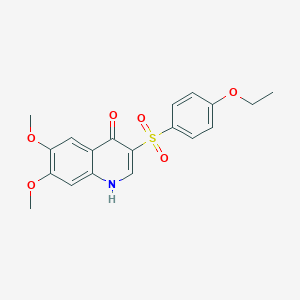

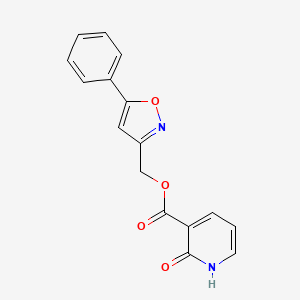

![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B2393064.png)